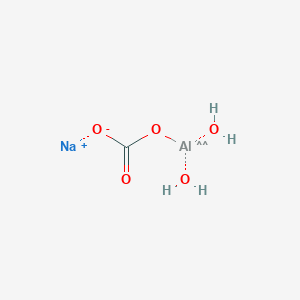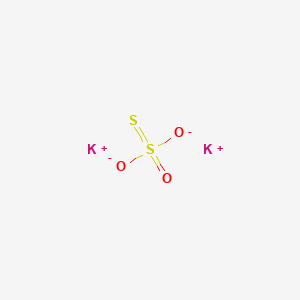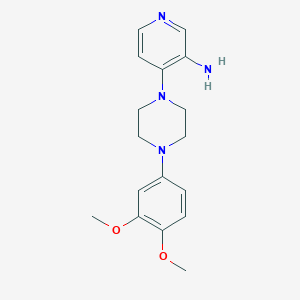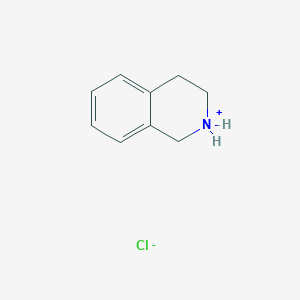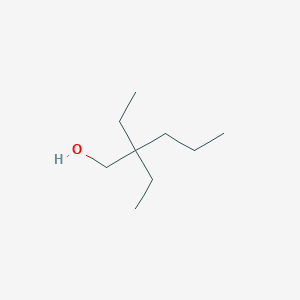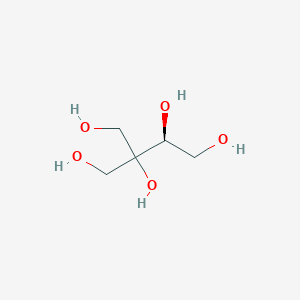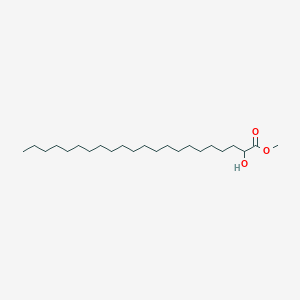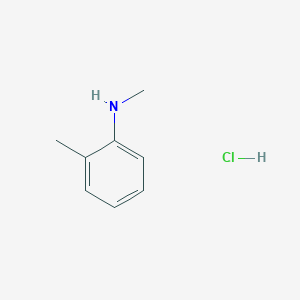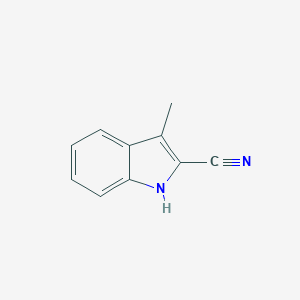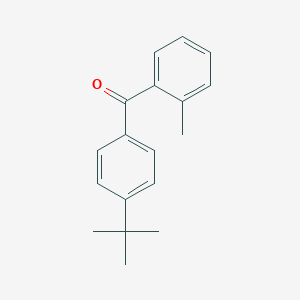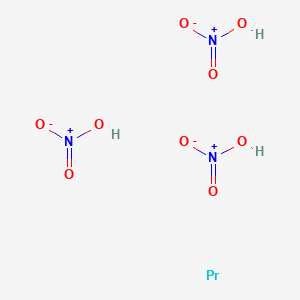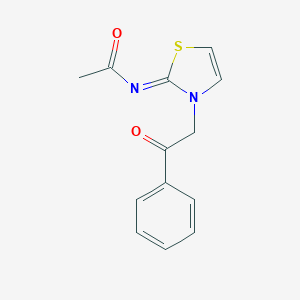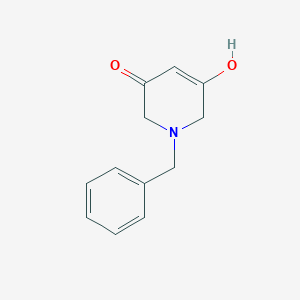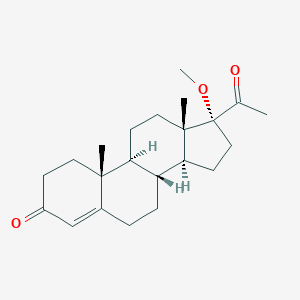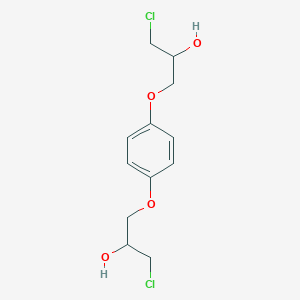
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol), commonly known as PCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PCP is a white crystalline powder that is soluble in water and organic solvents. It is widely used as a chiral auxiliary in the synthesis of various organic compounds due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of PCP is not well understood, but it is believed to act as a Lewis acid catalyst in many reactions. PCP has a unique structure that allows it to form hydrogen bonds with other molecules, which can enhance the reactivity and selectivity of certain reactions.
Biochemische Und Physiologische Effekte
PCP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and safe for use in laboratory experiments. However, as with any chemical compound, proper safety precautions should be taken when handling PCP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PCP in laboratory experiments is its high efficiency as a chiral auxiliary. It has also been shown to be effective in promoting a wide range of reactions, making it a versatile tool for organic synthesis. However, PCP is relatively expensive and may not be suitable for large-scale reactions. Additionally, its use in certain reactions may require specific conditions or reagents, which can limit its applicability.
Zukünftige Richtungen
There are many potential future directions for research involving PCP. One area of interest is the development of new synthetic methods using PCP as a catalyst or chiral auxiliary. Another area of research is the investigation of PCP's potential as a drug candidate or therapeutic agent. Finally, further studies are needed to fully understand the mechanism of action and potential risks associated with the use of PCP in laboratory experiments.
Synthesemethoden
The synthesis of PCP involves the reaction of p-phenylenediamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield PCP. This method is relatively simple and efficient, making PCP readily available for use in scientific research.
Wissenschaftliche Forschungsanwendungen
PCP has been used in a wide range of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, PCP has been shown to be highly effective in promoting enantioselective reactions. It has also been used as a building block for the synthesis of various natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
15129-28-9 |
|---|---|
Produktname |
1,1'-(p-Phenylenedioxy)bis(3-chloro-2-propanol) |
Molekularformel |
C12H16Cl2O4 |
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2 |
InChI-Schlüssel |
CVJPKXAKDGRMIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Kanonische SMILES |
C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



